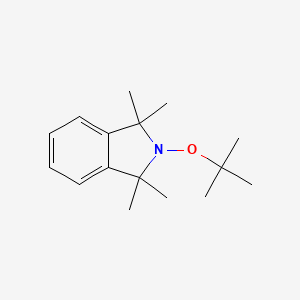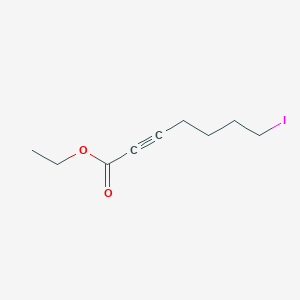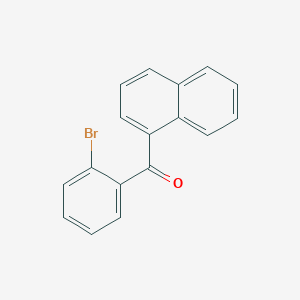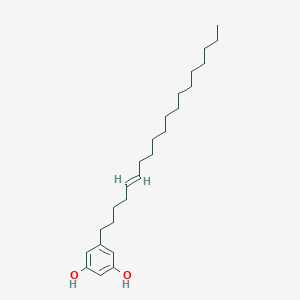![molecular formula C15H13NO2 B14350298 6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one CAS No. 92599-07-0](/img/no-structure.png)
6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a methoxy group at the 6th position and a methyl group at the 4th position on the benzo[h]quinolin-2(1H)-one structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
科学研究应用
6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a simpler structure.
6-Methoxyquinoline: Lacks the methyl group at the 4th position.
4-Methylquinoline: Lacks the methoxy group at the 6th position.
Uniqueness
6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to its simpler analogs.
属性
| 92599-07-0 | |
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
6-methoxy-4-methyl-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C15H13NO2/c1-9-7-14(17)16-15-11-6-4-3-5-10(11)13(18-2)8-12(9)15/h3-8H,1-2H3,(H,16,17) |
InChI 键 |
ZWRASMCQZXOPNH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC2=C1C=C(C3=CC=CC=C32)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)




![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)

![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)

